[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
CAS No.: 1439899-38-3
Cat. No.: VC5894866
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15
* For research use only. Not for human or veterinary use.
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride - 1439899-38-3](/images/structure/VC5894866.png)
Specification
CAS No. | 1439899-38-3 |
---|---|
Molecular Formula | C11H15Cl2N |
Molecular Weight | 232.15 |
IUPAC Name | [1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Standard InChI Key | SUGUJBDMFPXYGU-UHFFFAOYSA-N |
SMILES | C1CC1(CC2=CC=CC=C2Cl)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic IUPAC name is [1-(2-chlorobenzyl)cyclopropyl]methanamine hydrochloride. Its molecular formula is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol . The inclusion of a cyclopropane ring introduces significant ring strain, which may influence its chemical reactivity and stability. The 2-chlorobenzyl moiety contributes steric bulk and electronic effects due to the chlorine atom’s inductive and resonance properties.
Key Identifiers:
Physicochemical Properties
While specific data on melting point, boiling point, and solubility are unavailable, the hydrochloride salt form typically enhances aqueous solubility compared to the free base. The cyclopropane ring’s strain energy (~27 kcal/mol) may predispose the compound to ring-opening reactions under acidic or basic conditions.
Comparative Analysis with Structural Analogs
[1-(4-Chlorophenyl)cyclopropyl]methanamine Hydrochloride
This analog substitutes the 2-chlorobenzyl group with a 4-chlorophenyl moiety. Key differences include:
-
Electronic Effects: The para-chloro group exerts weaker steric hindrance but stronger electron-withdrawing effects.
-
Pharmacokinetics: Altered logP values may affect bioavailability.
Unsubstituted Cyclopropylmethanamines
Removing the chlorobenzyl group reduces molecular complexity but limits applications in targeted drug design.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop novel routes to circumvent discontinuation challenges.
-
Biological Screening: Evaluate affinity for neurological or antimicrobial targets.
-
Computational Modeling: Predict reactivity and bioactivity using DFT or molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume